Cyclopropyl(3-fluorophenyl)borinic acid
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Overview
Description
Cyclopropyl(3-fluorophenyl)borinic acid is an organoboron compound that features a cyclopropyl group and a 3-fluorophenyl group attached to a borinic acid moiety. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropyl(3-fluorophenyl)borinic acid typically involves the hydroboration of cyclopropyl-substituted alkenes or alkynes with boron reagents. One common method is the reaction of cyclopropyl-substituted alkenes with borane (BH3) or boronic esters under controlled conditions . The reaction is usually carried out at low temperatures to prevent over-alkylation and to ensure the formation of the desired borinic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes using automated reactors and precise temperature control. The use of boronic esters as intermediates can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(3-fluorophenyl)borinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes or other boron-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Biaryl compounds or other substituted products.
Scientific Research Applications
Cyclopropyl(3-fluorophenyl)borinic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of cyclopropyl(3-fluorophenyl)borinic acid in chemical reactions involves the interaction of the boron atom with various nucleophiles or electrophiles. In Suzuki-Miyaura coupling, for example, the boron atom undergoes transmetalation with palladium, forming a palladium-boron intermediate that facilitates the formation of carbon-carbon bonds . The cyclopropyl and 3-fluorophenyl groups can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Cyclopropyl(3-fluorophenyl)borinic acid can be compared with other similar boron-containing compounds, such as:
Phenylboronic acid: A widely used reagent in Suzuki-Miyaura coupling, but lacks the cyclopropyl and fluorophenyl groups.
Cyclopropylboronic acid: Similar in structure but lacks the fluorophenyl group, which can affect its reactivity and applications.
3-Fluorophenylboronic acid: Contains the fluorophenyl group but lacks the cyclopropyl group, leading to different reactivity and applications.
Properties
Molecular Formula |
C9H10BFO |
---|---|
Molecular Weight |
163.99 g/mol |
IUPAC Name |
cyclopropyl-(3-fluorophenyl)borinic acid |
InChI |
InChI=1S/C9H10BFO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,12H,4-5H2 |
InChI Key |
DOEMJLYIJAGQQP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CC1)(C2=CC(=CC=C2)F)O |
Origin of Product |
United States |
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